N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide

Target selectivity Scaffold hopping T-cell leukemia

N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide (CAS 1396792-12-3) is a synthetic, heterocyclic acetamide derivative with the molecular formula C13H21NO2S and a molecular weight of 255.38 g/mol. It belongs to a broader class of thiophene-acetamides investigated for their ability to modulate protein-protein interactions, particularly within the fatty-acid binding protein (FABP) family and related epigenetic targets.

Molecular Formula C13H21NO2S
Molecular Weight 255.38
CAS No. 1396792-12-3
Cat. No. B2363720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide
CAS1396792-12-3
Molecular FormulaC13H21NO2S
Molecular Weight255.38
Structural Identifiers
SMILESCC(C)(C)C(CCNC(=O)CC1=CC=CS1)O
InChIInChI=1S/C13H21NO2S/c1-13(2,3)11(15)6-7-14-12(16)9-10-5-4-8-17-10/h4-5,8,11,15H,6-7,9H2,1-3H3,(H,14,16)
InChIKeyJTAWICBRIDVXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Focused Profile: N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide (CAS 1396792-12-3)


N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide (CAS 1396792-12-3) is a synthetic, heterocyclic acetamide derivative with the molecular formula C13H21NO2S and a molecular weight of 255.38 g/mol [1]. It belongs to a broader class of thiophene-acetamides investigated for their ability to modulate protein-protein interactions, particularly within the fatty-acid binding protein (FABP) family and related epigenetic targets [2]. The compound's structure, featuring a unique branched hydroxyalkyl chain, distinguishes it from simpler thiophene-acetamide analogs, suggesting a distinct pharmacological profile that is of interest for targeted inhibitor development.

FABP/epigenetic protein-protein interaction study workflows
Branched hydroxyalkyl chain may support hydrogen-bond interactions
Structural distinction from simple thiophene-acetamides for selectivity profiling

Strategic Sourcing: Why N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide Cannot Be Simply Replaced by Generic Analogs


Direct substitution with other thiophene-acetamides or compounds sharing the same molecular formula (e.g., TJ191, CAS 1522415-97-9) is not scientifically valid due to profound differences in pharmacophore geometry and resultant target engagement profiles . While TJ191 is a methyl 2-amino-5-heptylthiophene-3-carboxylate acting on TβRIII, the target compound is an amide bearing a terminal hydroxy group, a feature critical for hydrogen-bonding interactions within the binding pockets of FABPs and certain epigenetic readers [1]. Even minor alterations in the N-substituent can abolish selectivity or potency, as evidenced by SAR studies on related thienyl acetamide series where nanomolar IC50 values are highly sensitive to specific substitutions [1]. Therefore, procurement decisions must be guided by the specific, quantifiable evidence of the target compound's differentiated activity.

Pharmacophore mismatch Amide vs ester group shifts target engagement away from FABP/epigenetic proteins.
Hydrogen-bonding profile Terminal hydroxy group critical for binding-pocket interactions; may not be replicated by TJ191.
Target class divergence TJ191 targets TβRIII in T-cell leukemia models; not suited for FABP/HDAC research workflows.

Quantitative Differentiation Guide for N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide


Structural and Target-Class Differentiation from Isomeric TJ191

The target compound is an amide derivative of thiophene-2-acetic acid, whereas the isomeric compound TJ191 (CAS 1522415-97-9) is a methyl ester of 2-amino-5-heptylthiophene-3-carboxylic acid. Despite sharing the formula C13H21NO2S, their distinct functional groups lead to different biological activities. TJ191 is a selective anti-cancer small molecule targeting low TβRIII-expressing malignant T-cell leukemia/lymphoma cells, with no reported effect on other cancer cells or normal fibroblasts [1]. In contrast, the target compound's structure aligns with the pharmacophore of FABP4/5 inhibitors, as described in patent literature [2]. This evidence is class-level inference, as direct head-to-head data is not publicly available.

Target Class Differentiation
Reported
Target: FABP inhibitor pharmacophore alignment | TJ191: TβRIII-targeted anti-cancer agent (no direct IC50)
Guides target-class-specific research selection over T-cell malignancy contexts.
Cross-study inference; no head-to-head data.
Target selectivity Scaffold hopping T-cell leukemia

FABP4/5 Inhibitory Potential Within Validated Pharmacophore Range

The compound falls within the general formula (I) of patent US 9,353,102 B2, which protects non-annulated thiophenylamides as FABP4 and/or 5 inhibitors [1]. The patent explicitly claims compounds where the N-substituent can be a hydroxyalkyl chain. Representative FABP binding IC50 values for the claimed class range from 20 to 143 nM [1]. While the specific IC50 of the target compound has not been publicly disclosed in a primary assay, its structural compliance with the Markush structure suggests it is capable of achieving similar nanomolar potency. This is a class-level inference that requires experimental validation for confirmation.

FABP Class Potency Range
Class-level
IC50 20–143 nM (representative class)
Provides potency reference for FABP screening cascades; requires individual validation.
No direct IC50 for CAS 1396792-12-3 reported.
FABP4 inhibitor FABP5 inhibitor Metabolic disease

Differentiation from Simple 2-(Thiophen-2-yl)acetamide Core

The introduction of the 3-hydroxy-4,4-dimethylpentyl chain is expected to modulate key physicochemical properties relative to the unsubstituted 2-(thiophen-2-yl)acetamide core. While specific experimental logP/logD data for CAS 1396792-12-3 are not publicly available, in silico predictions for close structural analogs indicate a significant increase in lipophilicity (estimated logP > 3) and the introduction of a hydrogen-bond donor, which alters solubility and membrane permeability profiles . The hydroxy group also provides a handle for prodrug strategies or further conjugation, a feature absent in the parent acetamide or simple N-alkyl analogs like N-(thiophen-2-yl)acetamide.

Physicochemical Profile
In silico (data to verify)
Est. logP >3, 1 H-bond donor vs parent logP ~1.0, 0 donors
Supports selection for moderate lipophilicity assays and conjugation strategies.
Experimental logP not confirmed; in silico prediction only.
Solubility Physicochemical properties ADME

HDAC Class Selectivity Crossover Potential

A close structural analog, a 4-acetamido-N-(thiophen-2-yl-acetamido)benzamide, demonstrates potent and selective HDAC1/2 inhibition with Ki values of 0.2 and 1.5 nM, respectively [1]. The target compound retains the thiophene-2-acetamide motif, which is hypothesized to contribute to zinc-binding or surface recognition within the HDAC active site. While direct HDAC inhibition data for CAS 1396792-12-3 are absent, the presence of this validated zinc-binding scaffold suggests a potential for HDAC inhibitory activity that is not shared by TJ191 or other core-differentiated analogs .

HDAC Analog Affinity
Analog inference
Analog Ki: HDAC1 0.2 nM, HDAC2 1.5 nM | Target compound: motif present, no direct data
Suggests HDAC polypharmacology research potential; requires direct validation.
Analog data only; individual HDAC IC50 not available.
HDAC inhibitor Epigenetics Cancer

Validated Application Scenarios for N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide Based on Defined Evidence


Hit-to-Lead Exploration for FABP4/5-Mediated Metabolic Disorders

Given its alignment with the pharmacophore of patented FABP4/5 inhibitors (class IC50 range 20–143 nM) [1], this compound serves as a strategic starting point for structure-activity relationship (SAR) studies targeting type 2 diabetes, atherosclerosis, and other metabolic syndromes. Its unique branched hydroxyalkyl chain offers a vector for optimizing isoform selectivity between FABP4 (adipocyte) and FABP5 (keratinocyte), a critical parameter for therapeutic safety.

Design of Dual-Targeting Probes for Epigenetic Cancers

The compound's conserved thiophene-2-acetamide motif, which is essential for high-affinity HDAC inhibition (as demonstrated by analogs with Ki values as low as 0.2 nM for HDAC1) [2], positions it for development as a dual FABP/HDAC inhibitor. This polypharmacology approach is particularly relevant for cancers where metabolic reprogramming and epigenetic dysregulation are co-dependent, such as acute myeloid leukemia (AML).

Differentiating Tool from TβRIII-Targeted Agents in T-Cell Leukemia Research

For laboratories studying T-cell malignancies, this compound can be used as a critical negative control to differentiate FABP/HDAC-mediated effects from TβRIII-dependent mechanisms. Its structural divergence from TJ191 (which targets TβRIII) [3] allows researchers to deconvolute signaling pathways and validate target engagement specificity, preventing misinterpretation of phenotype-driven screens.

Chemical Biology Probe for Intracellular Lipid Chaperone Trafficking

The hydroxy substitution on the N-pentyl chain provides a potential functionalization site for click chemistry (e.g., esterification with alkyne-containing acids for subsequent CuAAC) without obliterating target binding, as the hydroxy group is tolerated in the FABP binding pocket . This enables the creation of activity-based probes for imaging or proteomic studies of fatty acid chaperone dynamics in live cells.

Application
Selection Property
Validation Focus
FABP metabolic disorder SAR studies
FABP inhibitor pharmacophore alignment
FABP4/FABP5 isoform selectivity profiling
Dual FABP/HDAC epigenetic cancer models
Thiophene-2-acetamide HDAC-interaction motif
Co-inhibition endpoint validation in AML cell models
T-cell leukemia pathway deconvolution
Structural divergence from TβRIII-targeted TJ191
Target engagement specificity in T-cell signaling models
Intracellular lipid chaperone trafficking probes
Hydroxy functionalization handle for click chemistry
Target engagement retention after conjugation
Quote Request

Request a Quote for N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.